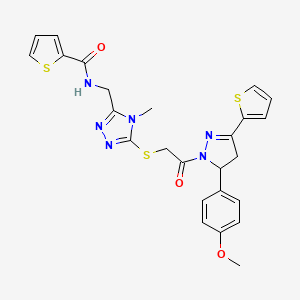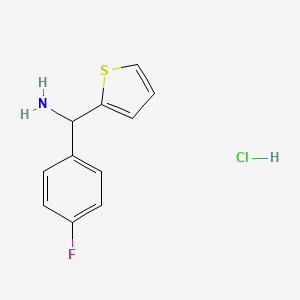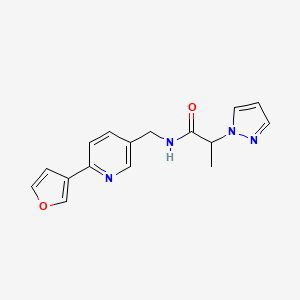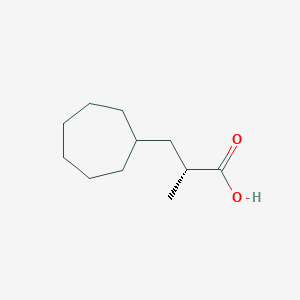
3-(羟甲基)吡咯烷-3-醇盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes, leading to optically active secondary alcohols . It is also used to prepare κ-opioid receptor agonists .
Molecular Structure Analysis
The molecular formula of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is C5H12ClNO2 . The InChI code is 1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H and the InChI key is YKEQDRZCHITDDD-UHFFFAOYSA-N . The canonical SMILES representation is C1CNCC1(CO)O.Cl .Physical and Chemical Properties Analysis
3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has a molecular weight of 153.61 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass is 153.0556563 g/mol and the monoisotopic mass is also 153.0556563 g/mol . The topological polar surface area is 52.5 Ų . The compound has a heavy atom count of 9 and a complexity of 86.5 .科学研究应用
嵌入式核酸合成
3-(羟甲基)吡咯烷-3-醇盐酸盐已被用于嵌入式核酸 (INA) 的合成中,在分子生物学中具有重要的应用。例如,Filichev & Pedersen (2003) 的一项研究表明,它可用于通过将 N-(芘-1-基甲基)氮杂糖部分掺入寡脱氧核苷酸中来形成 INA。结果表明,该过程会轻微破坏 INA-DNA 双链体,同时显着破坏 INA-RNA 双链体,表明其在专门的核酸研究和治疗应用中具有潜力 (Filichev & Pedersen, 2003)。
氮杂环丁烷和吡咯烷的合成
Medjahdi 等人 (2009) 的研究突出了 3-(羟甲基)吡咯烷-3-醇盐酸盐在氮杂环丁烷和吡咯烷立体选择性合成中的作用。该化合物能够在特定条件下形成吡咯烷-3-醇,这在药物化学和各种生物活性分子的合成中至关重要 (Medjahdi 等人,2009)。
大规模合成应用
Kotian 等人 (2005) 开发了一种 (3R,4R)-4-(羟甲基)吡咯烷-3-醇的实用大规模合成方法,这对于制造各种生物活性分子至关重要。这种合成方法强调效率和可扩展性,使其在工业应用中具有价值 (Kotian 等人,2005)。
糖苷酶抑制剂合成
Curtis 等人 (2007) 使用 3-(羟甲基)吡咯烷-3-醇盐酸盐作为起始原料,对 3-氨基-4-羟基-2-(羟甲基)吡咯烷的不对称合成进行了研究。这些化合物显示出作为 β-半乳糖苷酶的中等抑制剂的潜力,表明它们在糖苷酶抑制剂的开发中具有重要意义 (Curtis 等人,2007)。
安全和危害
属性
IUPAC Name |
3-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEQDRZCHITDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-52-3 |
Source


|
| Record name | 3-(hydroxymethyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4,5-trimethoxy-N-({5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2670377.png)

![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]prop-2-enamide](/img/structure/B2670380.png)


![Ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2670387.png)




![2-Ethylsulfanyl-N-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2670393.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)
![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3,4-dihydro-2H-chromen-2-yl)methanone](/img/structure/B2670400.png)
